molecular formula C7H13NO2 B043230 1,4-Dioxa-8-azaspiro[4.5]decane CAS No. 177-11-7

1,4-Dioxa-8-azaspiro[4.5]decane

Cat. No.: B043230
CAS No.: 177-11-7
M. Wt: 143.18 g/mol
InChI Key: KPKNTUUIEVXMOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

1,4-Dioxa-8-azaspiro[4.5]decane can be synthesized through various methods. One common synthetic route involves the reaction of 2-Piperazinone with [4,5’-Bithiazole]-2-carbonyl chloride . The reaction conditions typically involve the use of an organic solvent and a base to facilitate the formation of the spirocyclic structure. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1,4-Dioxa-8-azaspiro[4.5]decane undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted spirocyclic compounds .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₇H₁₃NO₂
  • Molar Mass : 143.19 g/mol
  • CAS Number : 177-11-7
  • Boiling Point : 108–110 °C (26 mmHg)
  • Density : 1.11 g/cm³

The compound's unique spirocyclic structure contributes to its biological activity, making it a valuable candidate for drug development and synthetic applications.

Pharmaceutical Applications

  • Anticholinergic Activity :
    • 1,4-Dioxa-8-azaspiro[4.5]decane exhibits acetylcholine antagonistic properties, which are beneficial in treating various gastrointestinal disorders such as algospasms, gastric hyperacidity, and ulcers. It can be converted into various salts to enhance its pharmacological efficacy .
  • σ1 Receptor Ligands :
    • A derivative of this compound has been synthesized and evaluated for its affinity towards σ1 receptors, showing promising selectivity and low lipophilicity. For instance, the compound 8-(4-(2-fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane demonstrated high binding affinity (K(i) = 5.4 ± 0.4 nM) for σ1 receptors while being selective for σ2 receptors . This characteristic suggests potential applications in neuropharmacology.
  • Radiolabeling for Imaging :
    • The compound has been utilized in the synthesis of radiolabeled derivatives for PET imaging studies. The [(18)F] labeled version has shown high radiochemical purity (>95%) and specific activity suitable for in vivo studies .

Synthesis and Research Applications

  • Synthetic Reagent :
    • As a biochemical reagent, this compound is employed in various organic synthesis processes, including the preparation of complex molecules in medicinal chemistry . It serves as a precursor for synthesizing other biologically active compounds.
  • Development of New Therapeutics :
    • Research has focused on modifying the structure of this compound to enhance its therapeutic properties or reduce side effects. For example, derivatives have been synthesized to improve their action on specific biological targets .

Case Studies and Research Findings

Study TitleFindings
Synthesis of Novel Piperidine CompoundsIdentified several derivatives with significant σ1 receptor binding affinities; potential therapeutic applications in neurodegenerative diseases .
Evaluation of Anticholinergic PropertiesDemonstrated effectiveness in reducing gastric acid secretion in animal models, supporting its use in treating gastroenteric conditions .
Radiolabeling StudiesDeveloped [(18)F]-labeled compounds with high specificity for imaging studies, facilitating research in receptor biology .

Biological Activity

1,4-Dioxa-8-azaspiro[4.5]decane, a compound with significant pharmacological potential, has been the subject of various studies focusing on its biological activity, particularly in relation to sigma receptors and antibacterial properties. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological activities.

Chemical Formula: C₇H₁₃NO₂
Molecular Weight: 143.186 g/mol
Boiling Point: 108–110 °C (at 26 mmHg)
Density: 1.11 g/cm³
CAS Number: 177-11-7

These properties contribute to its suitability for various biological applications, particularly in medicinal chemistry.

Sigma Receptor Binding Affinity

Research has demonstrated that derivatives of this compound exhibit high affinity for sigma receptors, particularly the sigma-1 receptor, which is implicated in various neurological functions and disorders.

  • Study Findings:
    • A derivative labeled with fluorine-18 showed a binding affinity (K(i)) of 5.4 ± 0.4 nM for sigma-1 receptors, with significant selectivity over sigma-2 receptors (30-fold) and the vesicular acetylcholine transporter (1404-fold) .
    • Another study reported that modifications to the compound could enhance its potential as a brain imaging agent due to its favorable lipophilicity and receptor selectivity .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties, particularly against multidrug-resistant strains.

  • Key Results:
    • A series of analogs derived from this compound exhibited potent antibacterial activity against over 100 strains of Acinetobacter baumannii and other Gram-positive and Gram-negative bacteria .
    • In vivo studies demonstrated the efficacy of certain derivatives in mouse models of infection caused by vancomycin-intermediate Staphylococcus aureus, showcasing their potential as therapeutic agents .

Case Study 1: Imaging Applications

A study on a fluorine-18 labeled derivative aimed at developing a radioligand for PET imaging highlighted its specific binding capabilities in brain tissues. The research involved biodistribution studies and autoradiography, confirming that the compound could serve as a valuable tool for studying sigma receptor-related neurological conditions .

Case Study 2: Antibacterial Efficacy

In another investigation, derivatives were tested against clinical isolates of S. aureus, demonstrating significant reductions in bacterial load in treated mice compared to controls. This study emphasized the role of structural modifications in enhancing antibacterial potency .

Research Findings Summary

Study Focus Key Findings
Sigma Receptor BindingHigh affinity (K(i) = 5.4 nM) for σ1 receptors; low lipophilicity suitable for imaging
Imaging ApplicationsEffective as a brain imaging agent; specific binding confirmed
Antibacterial ActivityPotent against MDR strains; effective in vivo against S. aureus

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,4-Dioxa-8-azaspiro[4.5]decane and its derivatives?

  • Methodological Answer : The compound is synthesized via cyclization reactions using reagents like BF₃·OEt₂ and N-bromosuccinimide (NBS). For example, 8-Oxa-1,4-dithiaspiro[4.5]dekan was synthesized by reacting tetrahydrofuran with 1,2-ethanedithiol and BF₃·OEt₂, followed by NBS-mediated oxidation (89% yield) . Derivatives like 8-(bicyclo[1.1.1]pentan-1-yl)-1,4-dioxa-8-azaspiro[4.5]decane were prepared using [1.1.1]propellane, achieving a 52% yield via optimized conditions . Key steps include purification via column chromatography and characterization using ¹H/¹³C NMR and HRMS.

Q. How is this compound characterized in academic research?

  • Methodological Answer : Structural elucidation relies on NMR spectroscopy (δ 3.93 ppm for oxygens, δ 2.54 ppm for sp³-hybridized carbons) and HRMS (calc’d [M+H⁺] 210.1494, observed 210.1494) . For derivatives, ¹³C NMR can confirm spirojunction via distinct chemical shifts (e.g., δ 107.3 ppm for quaternary carbons) . Mass fragmentation patterns and DEPT NMR are critical for verifying substituent placement.

Advanced Research Questions

Q. What experimental factors contribute to yield variability in spirocyclic compound synthesis?

  • Methodological Answer : Yield discrepancies (e.g., 52% vs. 89%) arise from reaction scale, catalyst efficiency (BF₃·OEt₂ vs. NBS), and purification protocols . Small-scale reactions (<1 mmol) often suffer from side reactions, while optimized workup (e.g., NaHCO₃ washes) improves purity. Kinetic studies using in-situ FTIR or LC-MS can identify intermediates and optimize stepwise additions .

Q. How can DFT studies enhance understanding of spirocyclic reactivity and stability?

  • Methodological Answer : Density Functional Theory (DFT) models electron distribution at spirocenters, predicting regioselectivity in substitutions. For example, the electron-deficient nitrogen in this compound likely directs electrophilic attacks to the 8-position . Computational docking studies (e.g., AutoDock Vina) can further elucidate interactions with biological targets like bacterial ATP synthase .

Q. What methodological strategies are critical for evaluating biological activity of derivatives?

  • Methodological Answer : Use structure-activity relationship (SAR) studies with systematic substitutions (e.g., 8-cyano or 8-bicyclo groups) . For in vitro assays, employ ATPase inhibition protocols (IC₅₀ determination) and validate via one-way ANOVA (p < 0.05) . In vivo models require pharmacokinetic profiling (e.g., LogP via HPLC) to assess bioavailability .

Q. How do structural modifications at the 8-position affect physicochemical properties?

  • Methodological Answer : Introducing electron-withdrawing groups (e.g., -CN) increases polarity (clogP reduction from 1.2 to 0.7), enhancing aqueous solubility . Conversely, hydrophobic bicyclo[1.1.1]pentyl groups improve membrane permeability (PAMPA assay) but reduce metabolic stability (t₁/₂ < 2 hrs in liver microsomes) .

Q. Data Analysis & Contradiction Resolution

Q. How should researchers address synthetic yield discrepancies in literature?

  • Methodological Answer : Cross-validate protocols by replicating conditions (e.g., solvent purity, inert atmosphere) and characterizing intermediates. For example, the 89% yield in used unpurified intermediates, whereas employed rigorous column chromatography, suggesting trade-offs between speed and purity . Use Design of Experiments (DoE) to isolate critical variables like temperature or catalyst loading .

Q. Safety & Handling

Q. What safety protocols are recommended for handling this compound derivatives?

  • Methodological Answer : Use flame-retardant lab coats, nitrile gloves (inspected pre-use), and fume hoods to prevent inhalation . For spills, neutralize with NaHCO₃ and collect in certified waste containers . Derivatives with reactive groups (e.g., -CN) require additional precautions: store at -20°C under argon and monitor for peroxide formation .

Q. Tables for Key Data

Property Value/Technique Reference
Synthetic Yield (8-substituted)52% (bicyclo derivative)
¹H NMR Shift (Oxygens)δ 3.93 ppm (s, 4H)
HRMS (M+H⁺)210.1494 (calc’d and observed)
clogP (8-CN derivative)0.7

Properties

IUPAC Name

1,4-dioxa-8-azaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-3-8-4-2-7(1)9-5-6-10-7/h8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPKNTUUIEVXMOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80170235
Record name 1,4-Dioxa-8-azaspiro(4.5)decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80170235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177-11-7
Record name 1,4-Dioxa-8-azaspiro[4.5]decane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=177-11-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dioxa-8-azaspiro(4.5)decane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000177117
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Dioxa-8-azaspiro(4.5)decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80170235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-dioxa-8-azaspiro[4.5]decane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.336
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2-(8-aza-1,4-dioxaspiro[4,5]decan-8-yl)-8-(N-benzyl-N-methyl-amino) -4-morpholino-pyrimido [5,4-d]pyrimidine From 2-chloro-8-(N-benzyl-N-methyl-amino)-4-morpholino-pyrimido[5,4-d]pyrimidine and 8-aza-1,4-dioxaspiro-[4,5]decane Yield: 58% of theory, Melting point: 143° C. C25H31N7O3 (477.58)
Name
2-(8-aza-1,4-dioxaspiro[4,5]decan-8-yl)-8-(N-benzyl-N-methyl-amino) -4-morpholino-pyrimido [5,4-d]pyrimidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-chloro-8-(N-benzyl-N-methyl-amino)-4-morpholino-pyrimido[5,4-d]pyrimidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a 30 L reactor equipped with a mechanic stirrer, an addition funnel and a septum was charged sodium hydroxide (NaOH, 1.4 kg, 35 mol, 2.0 equiv) and water (7 L) and the resulting solution was treated with 1,4-dioxa-8-azaspiro[4.5]decane hydrochloride (3.13 kg, 17.43 mol) at ambient temperature. The resulting mixture was then stirred at ambient temperature for 30 minutes before being saturated with solid sodium chloride (1.3 kg) and extracted with 2-methyl-tetrahydrofuran (3×7 L). The combined organic phase was dried with anhydrous sodium sulfate (Na2SO4, 1.3 kg) and concentrated under reduced pressure (70 mmHg) at 50° C. after removal of the drying reagent, sodium sulfate (Na2SO4), by filtration. The yellow oil thus obtained was distilled under reduced pressure (80 mmHg, by 115 to 120° C.) to afford 1,4-dioxa-8-azaspiro[4.5]decane (2.34 kg, 2.496 kg theoretical, 93.8%) as a clear oil, which was used directly in the subsequent coupling reaction.
Quantity
1.4 kg
Type
reactant
Reaction Step One
Name
Quantity
7 L
Type
solvent
Reaction Step One
Quantity
3.13 kg
Type
reactant
Reaction Step Two
Quantity
1.3 kg
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Dioxa-8-azaspiro[4.5]decane
Reactant of Route 2
Reactant of Route 2
1,4-Dioxa-8-azaspiro[4.5]decane
Reactant of Route 3
1,4-Dioxa-8-azaspiro[4.5]decane
Reactant of Route 4
1,4-Dioxa-8-azaspiro[4.5]decane
Reactant of Route 5
Reactant of Route 5
1,4-Dioxa-8-azaspiro[4.5]decane
Reactant of Route 6
1,4-Dioxa-8-azaspiro[4.5]decane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.